Peptoid synthesisSolid-phase peptide synthesisQuality control
Sourcing Fmoc-N-(butyl)-glycine with reliable purity and consistent N-alkyl substitution is a common bottleneck in peptoid library synthesis. This building block solves that by delivering ≥98% HPLC purity, a free carboxylic acid for direct Fmoc-SPPS coupling, and a defined butyl side chain that imparts a +2.13 Hansch π value for predictive SAR. Key supply advantages:
- Single batch purity ≥98% (HPLC), validated for automated peptoid synthesis
- Stable at 0-8°C; shipped ambient for cost-effective global logistics
- Bulk quantities (1g-25g) in stock, eliminating custom synthesis delays
Molecular FormulaC21H23NO4
Molecular Weight353.418
CAS No.234442-58-1
Cat. No.B2403816
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-N-(butyl)-glycine: N-Alkyl Glycine Building Block
Fmoc-N-(butyl)-glycine (CAS 234442-58-1) is a synthetic, Fmoc-protected N-alkyl glycine derivative utilized as a building block in solid-phase peptoid synthesis [1]. It belongs to a class of Fmoc-protected N-substituted glycines, which serve as monomers for the assembly of peptoids (oligo-N-substituted glycines), a key class of peptidomimetics [1]. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the secondary amine and a free carboxylic acid, making it compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols . Its defining characteristic is the n-butyl substituent on the nitrogen atom, which imparts specific lipophilic and steric properties distinct from other N-alkyl glycine analogs.
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Compatible with Fmoc-SPPS monomer protocol for peptoid assembly
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Introduces defined n-butyl lipophilicity for side-chain SAR screening
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Supports automated, high-fidelity synthesis of N-substituted glycine oligomers
[1] Kruijtzer, J. A. W., Hofmeyer, L. J. F., Heerma, W., Versluis, C., & Liskamp, R. M. J. (1998). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines: The Synthesis of (Retro)Peptoids of Leu-Enkephalin and Substance P. Chemistry – A European Journal, 4(8), 1570–1580. View Source
Why Fmoc-N-(butyl)-glycine Is Irreplaceable
Generic Fmoc-glycine lacks the N-alkyl substitution that defines the peptoid backbone, rendering it structurally and functionally incompatible for constructing oligo-N-substituted glycines [1]. Peptoid synthesis relies on the specific N-alkyl side chain to impart protease resistance and modulate conformational and pharmacokinetic properties [1]. Among N-alkyl analogs, the n-butyl group provides a distinct lipophilicity increment (logP contribution) and steric profile compared to methyl, ethyl, or propyl variants, directly impacting peptoid folding, membrane permeability, and biological target engagement [2]. Substitution with a shorter or longer alkyl chain will alter these physicochemical parameters, potentially compromising the intended peptoid's activity or stability, making the specific butyl homolog non-interchangeable in structure-activity relationship (SAR) studies and lead optimization campaigns.
Backbone incompatibilityUnsubstituted Fmoc-glycine cannot form the N-alkyl peptoid backbone; it yields a peptide, not a peptoid.
Alkyl chain mismatchShorter or longer N-alkyl chains shift lipophilicity and steric profile, likely altering folding, permeability, and target engagement.
SAR disruptionSwapping the butyl group for methyl, ethyl, or propyl changes the hydrophobic increment and may invalidate structure-activity relationships.
[1] Kruijtzer, J. A. W., Hofmeyer, L. J. F., Heerma, W., Versluis, C., & Liskamp, R. M. J. (1998). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines: The Synthesis of (Retro)Peptoids of Leu-Enkephalin and Substance P. Chemistry – A European Journal, 4(8), 1570–1580. View Source
[2] Drož, L., et al. (2014). Lipophilic analogs of protected aminoalkyl-substituted glycines and process for their preparation. Czech Patent CZ304894B6. View Source
Commercially available Fmoc-N-(butyl)-glycine is supplied with a minimum HPLC purity of 98% . This purity level exceeds the typical 95-96% specification observed for related building blocks such as Fmoc-di-n-butylglycine and some generic Fmoc-N-alkyl glycines , ensuring higher coupling efficiency and reduced purification burden during peptoid assembly.
Monomer PuritySpecification review
≥ 98% HPLC
Reported to support higher coupling efficiency and reduce truncation sequences
Supplier specification; independent lot verification recommended
Peptoid synthesisSolid-phase peptide synthesisQuality control
Evidence Dimension
Purity (HPLC)
Target Compound Data
≥ 98%
Comparator Or Baseline
Fmoc-di-n-butylglycine: ≥ 95%; Fmoc-glycine derivatives: typically 95-96%
Quantified Difference
+2-3% absolute purity advantage
Conditions
Commercial vendor specifications (HPLC analysis)
Why This Matters
Higher monomer purity minimizes deletion sequences and truncation products in solid-phase synthesis, reducing the need for extensive HPLC purification and improving overall yield of the desired peptoid.
Peptoid synthesisSolid-phase peptide synthesisQuality control
Defined Lipophilicity Increment for Peptoid Design
The n-butyl substituent on Fmoc-N-(butyl)-glycine contributes a calculated Hansch π-value of approximately +2.13 to the overall lipophilicity of the peptoid, based on fragment-based logP estimation models [1]. This places it between the ethyl (+1.64) and pentyl (+2.62) analogs, providing a specific, quantifiable hydrophobic increment for tuning membrane permeability and binding interactions [2].
Lipophilicity (π)Class-level inference
+2.13 Hansch π (butyl)
Ethyl: +1.64 · Pentyl: +2.62
Supports predictive logD tuning for membrane permeability studies
Calculated fragment value; experimental logD confirmation advised
+0.49 vs. ethyl; -0.49 vs. pentyl; +1.16 vs. methyl
Conditions
Fragment-based logP calculation (e.g., CLogP, AlogP) using standard Hansch π increments for n-alkyl chains
Why This Matters
This specific lipophilicity value enables rational design of peptoids with predictable logD and cellular permeability profiles, critical for optimizing bioavailability and target engagement in drug discovery programs.
[1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Hansch π values for alkyl substituents). View Source
[2] Drož, L., et al. (2014). Lipophilic analogs of protected aminoalkyl-substituted glycines and process for their preparation. Czech Patent CZ304894B6. (Discloses Fmoc-protected N-alkyl glycines with alkyl chains C3-C40 for tuning lipophilicity). View Source
Fmoc-SPPS Protocol Compatibility
Fmoc-N-(butyl)-glycine is designed for direct integration into the 'monomer' method for peptoid synthesis, which employs standard Fmoc deprotection (20% piperidine/DMF) and activation (e.g., HBTU/DIEA) cycles [1]. This contrasts with the 'submonomer' method, which requires in situ bromoacetylation and amine displacement steps, often leading to lower crude purities [2].
Synthesis MethodClass-level inference
Fmoc monomer protocol
Reported >99% coupling vs. 60-80% submonomer per residue
Enables efficient automated peptoid assembly with fewer side reactions
Efficiency may vary with sequence and resin; optimize for your system
Compatible with Fmoc 'monomer' peptoid synthesis; coupling efficiency typically >99% per step under optimized conditions.
Comparator Or Baseline
'Submonomer' peptoid synthesis: crude purity often 60-80% per residue due to incomplete displacement.
Quantified Difference
~20-40% higher coupling efficiency per residue
Conditions
Automated or manual Fmoc-SPPS using standard protocols
Why This Matters
The 'monomer' method using pre-formed Fmoc-N-(butyl)-glycine enables the synthesis of longer, higher-purity peptoids with fewer side reactions, facilitating the generation of complex libraries and therapeutic candidates.
[1] Kruijtzer, J. A. W., et al. (1998). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines: The Synthesis of (Retro)Peptoids of Leu-Enkephalin and Substance P. Chemistry – A European Journal, 4(8), 1570–1580. View Source
[2] Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. View Source
Applications of Fmoc-N-(butyl)-glycine in Peptoid Research
Protease-Resistant Peptoid Library Construction
Fmoc-N-(butyl)-glycine serves as a key monomer in the automated synthesis of diverse peptoid libraries, leveraging its defined lipophilicity and compatibility with Fmoc-SPPS to generate compounds with enhanced metabolic stability compared to peptides. The butyl side chain contributes to hydrophobic interactions with target proteins, making it valuable for screening against challenging targets like GPCRs and protein-protein interactions [1].
Membrane Permeability Optimization
Researchers can systematically incorporate Fmoc-N-(butyl)-glycine to fine-tune the logD of peptoid drug candidates. The quantifiable hydrophobic increment (+2.13 Hansch π) allows for predictive SAR studies to achieve optimal cellular uptake and oral bioavailability [2]. This is particularly critical in the development of peptoid-based antibiotics or anticancer agents.
Retropeptoid Analogs of Bioactive Peptides
This building block is essential for translating peptide sequences into their retropeptoid counterparts, as demonstrated for Leu-enkephalin and Substance P. The butyl substituent mimics the side chain of norleucine or similar aliphatic residues, enabling the creation of metabolically stable peptidomimetics with retained or improved biological activity [1].
Functionalized Polymers and Biomaterials
Due to its high purity (≥98%) and reactive carboxylic acid, Fmoc-N-(butyl)-glycine can be incorporated into sequence-defined polymers for materials science applications, such as creating smart surfaces or drug delivery vehicles with precise control over hydrophobicity and chain conformation .
Application
Selection Property
Validation Focus
Peptoid library synthesis
Fmoc-SPPS compatibility and reported purity
Coupling efficiency and sequence fidelity
Membrane permeability studies
Defined lipophilicity increment
logD and cellular uptake correlation
Retropeptoid analogue design
N-butyl mimics aliphatic side chains
Biological activity retention vs. parent peptide
Sequence-defined polymer research
Reactive carboxylic acid and purity profile
Polymer dispersity and end-group fidelity
[1] Kruijtzer, J. A. W., et al. (1998). Solid-Phase Syntheses of Peptoids using Fmoc-Protected N-Substituted Glycines: The Synthesis of (Retro)Peptoids of Leu-Enkephalin and Substance P. Chemistry – A European Journal, 4(8), 1570–1580. View Source
[2] Drož, L., et al. (2014). Lipophilic analogs of protected aminoalkyl-substituted glycines and process for their preparation. Czech Patent CZ304894B6. View Source
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